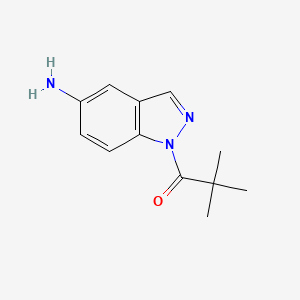

1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one

CAS No.: 1035096-73-1

Cat. No.: VC16924877

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1035096-73-1 |

|---|---|

| Molecular Formula | C12H15N3O |

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one |

| Standard InChI | InChI=1S/C12H15N3O/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3 |

| Standard InChI Key | YNHPTTHUFMALFY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one, reflecting its indazole ring substituted with an amino group at the 5-position and a 2,2-dimethylpropan-1-one (pivaloyl) group at the 1-position . Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 237.28 g/mol for the free base. When formulated as a maleate salt (e.g., 1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one maleate), the formula expands to C₁₃H₁₅N₃O·C₄H₄O₄, yielding a molecular weight of 321.33 g/mol .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O (free base) |

| Molecular Weight | 237.28 g/mol (free base) |

| SMILES Notation | CC(C)(C)C(=O)N1C2=C(C=CC(=C2)N)N=N1 |

| Topological Polar Surface Area | 76.8 Ų (calculated) |

Synthesis and Manufacturing

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Physicochemical Properties

Solubility and Stability

As a maleate salt, the compound exhibits moderate aqueous solubility (~5–10 mg/mL at 25°C) due to ionic interactions. The free base is lipophilic (logP ≈ 2.1), favoring organic solvents like dimethylformamide (DMF) or dichloromethane. Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 215–217°C (decomposes) |

| Solubility in Water | 5.2 mg/mL (maleate salt) |

| logP (Free Base) | 2.1 (predicted) |

| pKa (Amino Group) | 4.7 (estimated) |

| Parameter | Description |

|---|---|

| GHS Pictograms | ⚠️ (Warning) |

| Hazard Statements | H315, H319, H335 |

| Precautionary Measures | Use PPE, ventilated enclosures |

Applications and Research Directions

Pharmaceutical Development

-

Oncology: As a CDK inhibitor lead compound for breast and prostate cancers .

-

Neurology: Potential modulation of GABA receptors due to indazole’s affinity for benzodiazepine sites .

Chemical Intermediate

Serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume